8-methyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
1-[2-({8-METHYL-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]PIPERIDINE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazinoindole core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
The synthesis of 1-[2-({8-METHYL-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]PIPERIDINE typically involves multiple steps, starting from commercially available starting materials. The process often includes the formation of the triazinoindole core through cyclization reactions, followed by the introduction of the piperidine moiety via nucleophilic substitution reactions. The reaction conditions may vary, but common reagents include strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-[2-({8-METHYL-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]PIPERIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring or the triazinoindole core, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
1-[2-({8-METHYL-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]PIPERIDINE has shown potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are being explored for the treatment of diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-({8-METHYL-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]PIPERIDINE involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and leading to changes in cellular processes. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting antiproliferative effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
1-[2-({8-METHYL-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]PIPERIDINE can be compared with other triazinoindole derivatives, such as:
5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl derivatives: These compounds share a similar core structure but differ in their substituents, which can lead to variations in biological activity and chemical reactivity.
Indole derivatives: While indole derivatives have a simpler structure, they also exhibit diverse biological activities and are used in various therapeutic applications.
The uniqueness of 1-[2-({8-METHYL-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]PIPERIDINE lies in its specific combination of functional groups and its potential for targeted therapeutic applications.
Properties
Molecular Formula |
C20H27N5S |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
8-methyl-3-(2-piperidin-1-ylethylsulfanyl)-5-propyl-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C20H27N5S/c1-3-9-25-17-8-7-15(2)14-16(17)18-19(25)21-20(23-22-18)26-13-12-24-10-5-4-6-11-24/h7-8,14H,3-6,9-13H2,1-2H3 |
InChI Key |
OXRXWSVQXZNEED-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)C)C3=C1N=C(N=N3)SCCN4CCCCC4 |
Origin of Product |
United States |
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